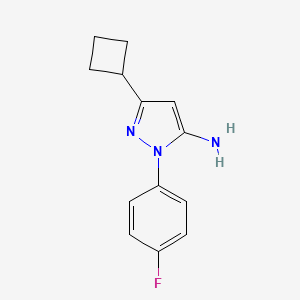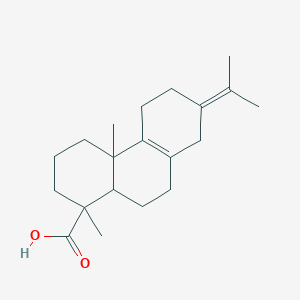
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is a metabolite of Pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of Hydroxy Pioglitazone, which is a hydroxylated metabolite of Pioglitazone. The molecular formula of this compound is C25H28N2O10S, and it has a molecular weight of 548.55 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: Substitution reactions can occur at various functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized metabolites, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Pioglitazone metabolites.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the development and testing of new drugs and formulations.
Wirkmechanismus
The mechanism of action of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide involves its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction enhances insulin sensitivity and promotes glucose uptake in cells. The compound also affects lipid metabolism and reduces inflammation by modulating the expression of various genes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: The parent compound, used for treating type 2 diabetes.
Hydroxy Pioglitazone: A hydroxylated metabolite of Pioglitazone.
Rosiglitazone: Another thiazolidinedione class drug with similar effects.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is unique due to its specific glucuronidation, which affects its pharmacokinetics and pharmacodynamics. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it distinct from its parent compound and other similar drugs .
Eigenschaften
Molekularformel |
C25H28N2O10S |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34) |
InChI-Schlüssel |
FYVRNHIXJROHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
